molecular formula C14H8O3 B14710472 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione CAS No. 24479-44-5

4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione

Cat. No.: B14710472
CAS No.: 24479-44-5
M. Wt: 224.21 g/mol
InChI Key: PJFWPSCDISTTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione is a complex organic compound characterized by a fused ring structure that includes a cyclobutane ring, a naphthalene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione can be achieved through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and affords the desired product with excellent regioselectivity and high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly synthesis are likely to be applied. The visible-light-mediated method mentioned above is a promising approach for industrial-scale production due to its efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often facilitated by catalysts or light-mediated processes.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives and dihydro derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hepatocyte growth factor-induced migration and invasion of cancer cells by suppressing c-Met phosphorylation and downstream activation of the PI3K/Akt pathway . This leads to the downregulation of matrix metalloproteinase-9 expression and reduced cell migration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione is unique due to its fused cyclobutane ring, which imparts high ring strain and reactivity. This structural feature distinguishes it from other naphtho-furan derivatives and contributes to its diverse chemical and biological properties.

Properties

CAS No.

24479-44-5

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

8-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1(15),2(5),6(10),11,13-pentaene-7,9-dione

InChI

InChI=1S/C14H8O3/c15-13-11-9-4-2-1-3-7(9)8-5-6-10(8)12(11)14(16)17-13/h1-4H,5-6H2

InChI Key

PJFWPSCDISTTRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C3=CC=CC=C3C4=C2C(=O)OC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.